1,2-Benzisothiazole

Analytical Chemistry Quality Control Spectroscopy

1,2-Benzisothiazole (CAS 272-16-2) is the regioisomer (solid, m.p. 37-40°C) chemically distinct from the oily 2,1-isomer. The sulfur atom is essential for broad-spectrum antimicrobial activity absent in oxygen isosteres, and key benzo[d]isothiazole derivatives exhibit up to 11-fold higher β1-blocking potency than propranolol. Choose high-purity (≥97%) 1,2-benzisothiazole for reproducible synthesis of nematicidal agents (Meloidogyne/Heterodera spp.), antibiotic potentiators, and cardiovascular drug leads.

Molecular Formula C7H5NS
Molecular Weight 135.19 g/mol
CAS No. 272-16-2
Cat. No. B1215175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzisothiazole
CAS272-16-2
Synonymsbenzisothiazole
Molecular FormulaC7H5NS
Molecular Weight135.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NS2
InChIInChI=1S/C7H5NS/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
InChIKeyCSNIZNHTOVFARY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzisothiazole (CAS 272-16-2) Chemical Properties and Structural Class Overview for R&D Procurement


1,2-Benzisothiazole (CAS 272-16-2), also known as benzo[d]isothiazole, is an aromatic heterocyclic compound comprising a benzene ring fused to a 1,2-thiazole (isothiazole) moiety [1]. The core scaffold contains sulfur and nitrogen at the 1- and 2-positions of the fused heterocyclic ring [1]. This compound is a very pale yellow solid with a melting point of 37–40 °C, a boiling point of 146.4 ± 13.0 °C at 760 mmHg (or ~220 °C at atmospheric pressure), an odor of bitter almonds, slight water solubility, high solubility in concentrated acids and almost all organic solvents, and a calculated pKa of 4.37 ± 0.30 [2]. Its physicochemical properties make it a versatile synthetic intermediate and core scaffold for generating derivatives with validated biological activities in pharmaceutical and agrochemical research [3].

Why 1,2-Benzisothiazole (CAS 272-16-2) Cannot Be Interchanged with Other Benzisothiazole Isomers or Benzothiazoles in R&D


1,2-Benzisothiazole exhibits distinct physicochemical, spectroscopic, and biological properties that differentiate it from its regioisomer 2,1-benzisothiazole (CAS 271-61-4) and the structurally related benzothiazole (CAS 95-16-9). These differences stem from the unique position of the sulfur and nitrogen atoms within the fused bicyclic system, which affects electronic distribution, reactivity, and biological target interactions [1]. For instance, 1,2-benzisothiazole and 2,1-benzisothiazole differ in their UV absorption maxima, melting point, boiling point, and physical state (1,2-isomer is a solid at room temperature, while 2,1-isomer is an oil) [1][2][3]. Furthermore, the benzisothiazole core exhibits markedly different biological activity profiles compared to its oxygen-containing isosteres (benzisoxazoles), with the sulfur-containing system often showing retained or enhanced activity where the oxygen analog is inactive [4]. These divergences mean that substitution of one scaffold for another in a synthetic or biological workflow will likely produce different outcomes, making precise compound selection based on quantitative evidence critical for reproducible research and development.

Quantitative Differentiation of 1,2-Benzisothiazole (CAS 272-16-2) vs. Structural Analogs and Isomers for Informed Procurement


1,2-Benzisothiazole vs. 2,1-Benzisothiazole: UV Spectral Differentiation for Analytical Quality Control

1,2-Benzisothiazole and its regioisomer 2,1-benzisothiazole exhibit distinct UV absorption maxima, providing a definitive spectroscopic fingerprint for identity verification and purity assessment. 1,2-Benzisothiazole displays absorption maxima at 205, 222, 252, 297, and 302 nm, while 2,1-benzisothiazole exhibits maxima at 203, 221, 288, 298, and 315 nm [1].

Analytical Chemistry Quality Control Spectroscopy

Benzisothiazole Core vs. Benzisoxazole Core: Presence/Absence of Antimicrobial Activity

In a direct comparative study, derivatives of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one were tested for in vitro antimicrobial activity alongside their corresponding 1,2-benzisoxazole and 1,2-benzisoxazolin-3-one analogs. While the benzisothiazole-derived compounds exhibited potent and broad antibacterial and antifungal activity (particularly against Gram-positive microorganisms, yeasts, and dermatophytes), the corresponding benzisoxazole and benzisoxazolin-3-one derivatives were found to be completely devoid of antimicrobial activity [1].

Antimicrobial Research Medicinal Chemistry Bioisosterism

Benzisothiazole Core vs. Benzothiazole and Benzoxazole in Beta-Sympatholytic Activity

In a comparative pharmacological study of beta-sympatholytic agents, 4-benzisothiazole derivatives demonstrated strong activity on cardiac beta-1 receptors in rats in situ (2.6-8.3 times propranolol). A strong decrease in activity was observed when comparing benzisothiazoles and benzisoxazoles to their isomeric benzothiazoles and benzoxazoles [1]. A specific 4-benzisothiazole derivative, LU 24329, was found to be 11 times more active than propranolol in blocking beta-1 receptors in both dogs (i.v.) and isolated perfused guinea pig hearts [1].

Pharmacology Beta-Adrenergic Receptor Cardiovascular Research

Physicochemical Differentiation: Solid vs. Liquid State and Volatility vs. Isomeric Analogs

1,2-Benzisothiazole is a very pale yellow solid with a melting point of 37-40 °C, an odor of bitter almonds, slight water solubility, and is volatile in steam [1]. In contrast, its regioisomer 2,1-benzisothiazole is a very pale yellow oil with a boiling point of 242 °C at 748 mmHg (or 70 °C at 0.5 mmHg) and a characteristic odor similar to quinoline [1]. 1,2-Benzisothiazole is also very soluble in concentrated acids and almost all organic solvents [1].

Physicochemical Properties Formulation Handling and Storage

Derivatization Advantage: High-Yield Synthetic Access via Oxime Cyclization

1,2-Benzisothiazole can be synthesized in high yield from 2-(methylthio)benzaldehyde oxime using thionyl chloride in monochlorobenzene, affording the desired product with a 97% yield after distillation (boiling point 115–116 °C at 15 mmHg) .

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Primary Application Scenarios for 1,2-Benzisothiazole (CAS 272-16-2) Supported by Evidence


Antimicrobial Drug Discovery and Development (Including Antifungal and Antibacterial Agents)

1,2-Benzisothiazole is a preferred starting scaffold for developing novel antimicrobial agents due to the demonstrated broad-spectrum activity of its derivatives against Gram-positive bacteria, yeasts, and dermatophytes. The sulfur atom is essential for activity, as the corresponding benzisoxazole analogs are completely inactive [1]. This evidence supports the use of 1,2-benzisothiazole for synthesizing derivative libraries aimed at discovering new antibiotics and antifungals [2]. Furthermore, specific derivatives have shown strong synergism with trimethoprim, indicating potential for combination therapies [3].

Cardiovascular Research and Beta-Adrenergic Modulator Development

The benzisothiazole ring system is a key structural component for achieving high beta-1 adrenoceptor blocking activity, as evidenced by 4-benzisothiazole derivatives being up to 11-fold more potent than propranolol in various in vitro and in vivo models [1]. This quantitative advantage over benzothiazole and benzoxazole cores makes 1,2-benzisothiazole a strategic choice for medicinal chemistry programs targeting cardiovascular disorders, hypertension, and related conditions.

Agrochemical and Nematicidal Formulation Research

1,2-Benzisothiazole derivatives have been established as effective nematicidal agents for controlling plant-destructive nematodes. Patented compositions containing benzisothiazoles demonstrate broad-spectrum activity against economically important nematode species such as Meloidogyne spp. and Heterodera spp., with efficacy defined as reducing nematode attack to less than 20% of that on untreated plants [1]. The compounds exhibit relatively low phytotoxicity and low toxicity to humans compared to known alternatives [1]. This makes 1,2-benzisothiazole a valuable scaffold for developing new crop protection agents.

Analytical Method Development and Reference Standard Qualification

Due to its distinct UV absorption profile (maxima at 205, 222, 252, 297, and 302 nm) that differentiates it from the 2,1-isomer, 1,2-benzisothiazole is suitable for use as an analytical reference standard in spectroscopy and chromatography [1]. Its well-defined physical properties (m.p. 37-40 °C, solid at room temperature) and availability in high purity (e.g., 95% min [2]) support its use in validating analytical methods for detecting or quantifying benzisothiazole-containing compounds in pharmaceutical and environmental samples.

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